molecular formula C8H10ClNO B1399066 Isoindolin-4-ol hydrochloride CAS No. 72695-20-6

Isoindolin-4-ol hydrochloride

Cat. No.: B1399066
CAS No.: 72695-20-6
M. Wt: 171.62 g/mol
InChI Key: UXGOPUCDMKDIID-UHFFFAOYSA-N
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Description

Isoindolin-4-ol hydrochloride is a chemical compound with the molecular formula C8H10ClNO. It is a derivative of isoindoline, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoindolin-4-ol hydrochloride can be synthesized through several methods. One common approach involves the reaction of isoindoline with hydrochloric acid. Another method includes the use of donor-acceptor cyclopropanes containing a bromomethyl group in the ortho position of the aromatic substituent, which reacts with primary amines under specific conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of controlled temperatures, inert atmospheres, and specific catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Isoindolin-4-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various isoindoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Isoindolin-4-ol hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: this compound derivatives have shown potential as bioactive compounds with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of isoindolin-4-ol hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

    Isoindoline: A fully saturated derivative of isoindole.

    Isoindolinone: Contains a carbonyl group at the nitrogen position.

    Phthalimide: A related compound with two carbonyl groups.

Uniqueness: Isoindolin-4-ol hydrochloride is unique due to its specific hydroxyl group, which allows for diverse chemical modifications and applications. Its ability to undergo various reactions makes it a versatile compound in organic synthesis .

Properties

IUPAC Name

2,3-dihydro-1H-isoindol-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO.ClH/c10-8-3-1-2-6-4-9-5-7(6)8;/h1-3,9-10H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXGOPUCDMKDIID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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